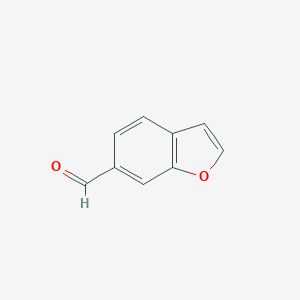
Benzofuran-6-carbaldehyde
Overview
Description
Benzofuran-6-carbaldehyde is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy has also been developed for the synthesis of benzofuran compounds .
Molecular Structure Analysis
The molecular formula of Benzofuran-6-carbaldehyde is C9H6O2 . It is a type of benzofuran compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a novel method for constructing benzofuran rings involves a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including Benzofuran-6-carbaldehyde, have been shown to possess strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities .
Antibacterial Activity
Benzofuran compounds are also known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
The anti-oxidative activity of benzofuran compounds is another area of interest in scientific research . These compounds could potentially be used in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Development
Benzofuran compounds are considered potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .
Chemical Synthesis
Benzofuran compounds are used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Mechanism of Action
Target of Action
Benzofuran-6-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds interact with their targets, leading to changes in cellular processes that result in their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran-6-carbaldehyde, as part of the benzofuran compounds, is involved in various biochemical pathways. These compounds are key intermediates or end products of various biosynthetic pathways . The skeletons of the benzene carbaldehydes are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases .
Pharmacokinetics
The pharmacokinetic properties of Benzofuran-6-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w (iLOGP) is 1.61, indicating moderate lipophilicity . These properties impact the compound’s bioavailability and distribution within the body.
Result of Action
The result of Benzofuran-6-carbaldehyde’s action is the inhibition of cell growth in various types of cancer cells . For example, it has been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, a novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy has been developed for the synthesis of benzofuran compounds . This could provide a new tool for the efficient synthesis of complex molecules in the future .
properties
IUPAC Name |
1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNQZQSNWFXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559285 | |
| Record name | 1-Benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-6-carbaldehyde | |
CAS RN |
123297-88-1 | |
| Record name | 1-Benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



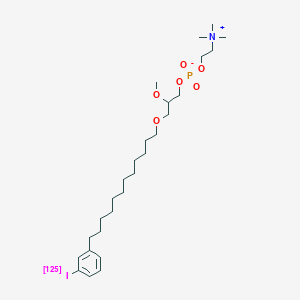
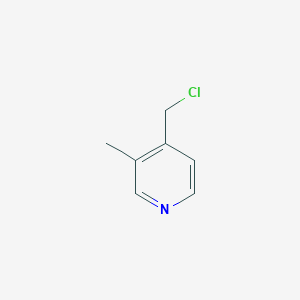
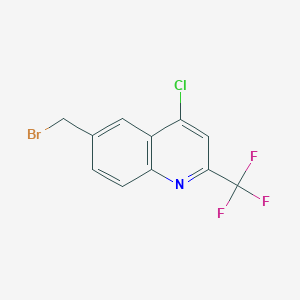


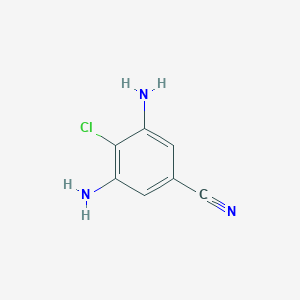
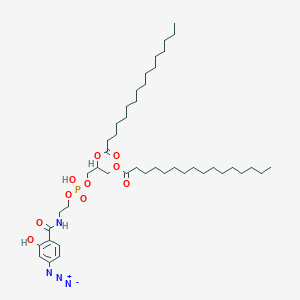
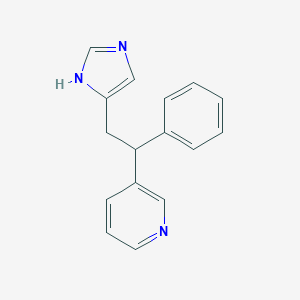
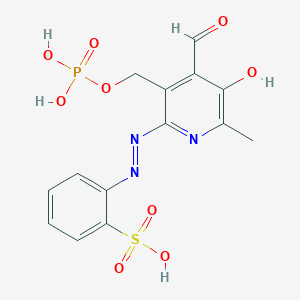

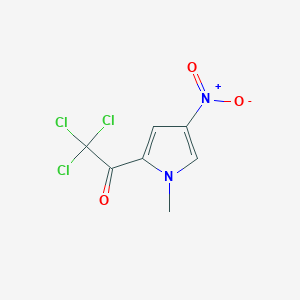
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
